Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
CAS No.: 1121599-88-9
Cat. No.: VC11698662
Molecular Formula: C16H21F3N2O2
Molecular Weight: 330.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1121599-88-9 |
|---|---|
| Molecular Formula | C16H21F3N2O2 |
| Molecular Weight | 330.34 g/mol |
| IUPAC Name | tert-butyl 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3 |
| Standard InChI Key | GRQRXGCTQLELCY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular structure consists of a piperazine ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group and protected by a tert-butyl carbamate moiety. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.34 g/mol |
| Exact Mass | 330.155 g/mol |
| PSA (Polar Surface Area) | 38.8 Ų |
| LogP (Partition Coefficient) | 3.2 |
The trifluoromethyl group () contributes to the compound’s lipophilicity, facilitating membrane permeability and target engagement.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential functionalization of the piperazine core. A typical route includes:
-
Piperazine Ring Formation: Reaction of 1,2-diamine precursors with carbonyl reagents under basic conditions.
-
Trifluoromethylphenyl Substitution: Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
-
Carbamate Protection: Treatment with tert-butyl chloroformate to install the carbamate protecting group.
Industrial-Scale Production
Industrial processes optimize reaction conditions (e.g., temperature, solvent selection) to achieve yields >90%. Continuous flow reactors and automated purification systems ensure consistency and scalability.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound is widely used to prepare derivatives with enhanced pharmacological profiles. For example:
-
Anticancer Agents: Analogues with modified aryl groups exhibit cytotoxicity against pancreatic and breast cancer cell lines.
-
Central Nervous System (CNS) Drugs: The trifluoromethyl group improves blood-brain barrier penetration, aiding in the development of antipsychotics and antidepressants.
Structure-Activity Relationship (SAR) Insights
Comparative studies highlight the impact of substituents on bioactivity:
| Derivative | Key Modification | Biological Activity |
|---|---|---|
| tert-Butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate | Bromine substitution | Enhanced kinase inhibition |
| tert-Butyl 4-(4-nitro-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate | Nitro group addition | Antibacterial potency vs. MRSA |
These modifications demonstrate the versatility of the parent compound in drug design.
| Hazard Statement | Description | Precautions |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; use PPE |
| H315 | Causes skin irritation | Wear gloves and protective clothing |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use in ventilated areas |
Research Findings and Comparative Analysis
Recent Advances
-
Drug Discovery: The compound has been utilized to synthesize inhibitors of protein kinases involved in cancer progression. In one study, derivatives achieved values of <50 nM against EGFR-mutated cell lines.
-
Metabolic Studies: Radiolabeled versions () have been employed to track absorption and distribution in preclinical models, revealing high hepatic clearance.
Comparative Efficacy
The trifluoromethyl group’s electron-withdrawing nature enhances binding affinity compared to non-fluorinated analogues. For instance:
This difference underscores the importance of fluorine atoms in optimizing drug-receptor interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume